2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c20-18(14-21-13-15-5-2-1-3-6-15)19-10-8-16(9-11-19)17-7-4-12-22-17/h1-7,12,16H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUQBZZBNNZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a substitution reaction, often using thiophene and a suitable electrophile.
Attachment of the Benzylthio Group: The benzylthio group is attached through a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylthio and thiophen-2-yl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Investigations into related piperidine derivatives have shown antiproliferative effects on various cancer cell lines both in vitro and in vivo. The mechanism may involve modulation of signaling pathways associated with cell growth and apoptosis.
Neurological Applications
Due to its interaction with specific receptors, this compound may have applications in treating neurological disorders. For example, it has been studied for its potential as an antagonist at calcitonin gene-related peptide receptors, which could indicate efficacy in migraine treatment.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of a series of benzothiazole derivatives similar to this compound. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Properties
In another investigation, derivatives containing the piperidine moiety were tested against various cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values demonstrating potent antiproliferative activity, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets can include receptors, enzymes, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Research Findings and Implications
- Androgen Receptor Targeting : highlights benzylthio-piperazine derivatives as androgen receptor antagonists, suggesting the target compound’s structural similarity may confer analogous activity .
- Tetrazole as Bioisostere : ’s tetrazole-containing analogs demonstrate how bioisosteric replacements can modulate polarity and bioavailability, a consideration for optimizing the target compound’s pharmacokinetics .
Biological Activity
2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions using appropriate precursors.
- Introduction of the Thiophen-2-yl Group : This is achieved via substitution reactions, where thiophene interacts with electrophiles.
- Attachment of the Benzylthio Group : A nucleophilic substitution reaction is used, where benzylthiol reacts with an electrophilic intermediate.
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Receptors : The compound may act as a modulator for specific receptors involved in cellular signaling pathways.
- Enzymes : It has potential as an enzyme inhibitor, impacting metabolic processes within cells .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antiviral Activity : Studies have shown that derivatives of similar structures can inhibit HIV reverse transcriptase (RT), suggesting potential antiviral applications .
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial effects, indicating that this compound may possess similar activities .
In vitro Studies
In vitro evaluations have been conducted to assess the compound's efficacy against various biological targets:
Comparative Analysis
A comparative analysis with similar compounds reveals unique attributes of this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-(benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone, and how is purity ensured?
- The compound is synthesized via nucleophilic substitution or condensation reactions. For example, benzylthio groups can be introduced through thiol-alkylation using benzyl mercaptan under basic conditions . Purification typically involves column chromatography (e.g., n-hexane/EtOAC gradients) and recrystallization. Purity is validated via HPLC (e.g., >95% peak area at 254 nm) and NMR spectroscopy to confirm the absence of unreacted intermediates .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C-NMR : Assigns proton environments (e.g., piperidine CH2 groups at δ 1.57–1.92 ppm, benzylthio S-CH2 at δ ~4.5 ppm) and carbonyl signals (~170–180 ppm for ketones) .
- FTIR : Confirms C=O stretches (~1650–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry, though discrepancies (e.g., ±0.3% for carbon) may arise from hygroscopic byproducts, requiring repeated drying .
Q. How are reaction yields optimized for intermediates like 4-(thiophen-2-yl)piperidine?
- Catalytic systems (e.g., AlCl3 for Friedel-Crafts acylation) and temperature control (50–80°C) enhance electrophilic substitution on thiophene rings . Anhydrous conditions prevent catalyst hydrolysis, and inert atmospheres (N2/Ar) reduce oxidation of sulfur-containing moieties .
Advanced Research Questions
Q. What strategies address steric hindrance during piperidine ring functionalization?
- Bulky substituents on the piperidine nitrogen (e.g., benzylthio groups) may require microwave-assisted synthesis to accelerate kinetics or use of phase-transfer catalysts (e.g., TBAB) to improve reagent solubility . Computational modeling (DFT) can predict steric clashes and guide substituent placement .
Q. How are biological activities (e.g., antimicrobial, anticancer) evaluated, and what are key assay design considerations?
- In vitro assays : Cytotoxicity is tested via MTT assays (IC50 values), while antimicrobial activity uses MIC determinations against Gram-positive/negative strains. Controls include solvent-only (DMSO) and reference drugs (e.g., cisplatin) .
- Structure-Activity Relationships (SAR) : Modifications to the thiophene or benzylthio groups are systematically compared. For example, electron-withdrawing groups on the thiophene ring enhance antiproliferative effects in cancer cell lines .
Q. How can contradictory spectral or bioactivity data be resolved?
- Discrepancies in NMR shifts (e.g., overlapping piperidine signals) are addressed via 2D techniques (COSY, HSQC) . Bioactivity contradictions (e.g., variable IC50 values) require strict standardization of cell culture conditions and validation across multiple cell lines .
Q. What computational tools predict the compound’s reactivity or binding affinity?
- Molecular docking (AutoDock/Vina) : Models interactions with targets like kinases or bacterial enzymes. The benzylthio group’s hydrophobicity is critical for binding pocket penetration .
- ADMET prediction (SwissADME) : Estimates pharmacokinetic properties, such as LogP (~3.5–4.0) for blood-brain barrier permeability .
Methodological Challenges & Solutions
Q. How are degradation products characterized during stability studies?
- Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone bonds (e.g., thioether oxidation to sulfoxides). LC-MS/MS tracks degradation pathways, while TLC monitors real-time decomposition .
Q. What steps mitigate sulfur-related side reactions (e.g., disulfide formation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
